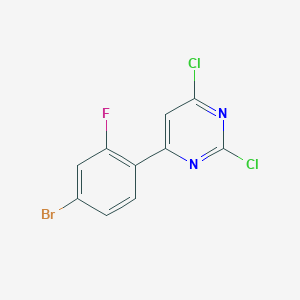

4-(4-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromo-2-fluorophenyl)-2,6-dichloropyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4BrCl2FN2/c11-5-1-2-6(7(14)3-5)8-4-9(12)16-10(13)15-8/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBVCEIWUJMEUFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C2=CC(=NC(=N2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4BrCl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1545775-37-8 | |

| Record name | 4-(4-bromo-2-fluorophenyl)-2,6-dichloropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine typically involves multi-step organic reactions. One common method includes the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluoroaniline and 2,6-dichloropyrimidine.

Reaction Conditions: The reaction conditions often involve the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The reaction is typically carried out under reflux conditions to ensure complete conversion.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine can undergo various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine, fluorine, or chlorine) are replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can also be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in solvents like ethanol or dimethyl sulfoxide (DMSO).

Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the pyrimidine ring and the aryl group from the boronic acid.

Scientific Research Applications

4-(4-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Materials Science: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Biological Research: It serves as a tool compound in biological studies to investigate the function of various biomolecules.

Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary but often include interactions with key amino acid residues in the target protein.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Properties

HOMO-LUMO Analysis

Electron distribution in halogenated pyrimidines is critical for reactivity and binding. In analogs such as 5-(4-bromophenyl)-4,6-dichloropyrimidine and 4-(2-bromophenyl)-2,6-dichloropyrimidine (CAS 1493045-03-6), the HOMO (highest occupied molecular orbital) is localized across aromatic regions, excluding the dichloropyrimidine ring. In contrast, the LUMO (lowest unoccupied molecular orbital) resides predominantly on the dichloropyrimidine ring, except in compounds with extended conjugation (e.g., 3e and 3h in , where LUMO spans the entire molecule) .

Molecular Weight and Substituent Effects

- 4-(4-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine : Estimated molecular weight ~342.9 g/mol (C₁₀H₄BrCl₂FN₂).

- 4-(2-Bromophenyl)-2,6-dichloropyrimidine (): Molecular weight 303.97 g/mol.

- 5-(4-Bromophenyl)-4,6-dichloropyrimidine (): Similar molecular weight but with bromine at the para position of the phenyl ring.

The fluorine atom in the target compound increases polarity and may improve bioavailability compared to non-fluorinated analogs.

Tabulated Comparison of Key Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | HOMO-LUMO Gap (eV)* | Biological Relevance |

|---|---|---|---|---|---|

| 4-(4-Bromo-2-fluorophenyl)-2,6-dichloro | C₁₀H₄BrCl₂FN₂ | ~342.9 | 4-Br, 2-F on phenyl | Pending | Kinase inhibitor candidate |

| 4-(2-Bromophenyl)-2,6-dichloro (Ev7) | C₁₀H₅BrCl₂N₂ | 303.97 | 2-Br on phenyl | 4.2–4.5† | Intermediate for drug synthesis |

| 5-(4-Bromophenyl)-4,6-dichloro (Ev8) | C₁₀H₅BrCl₂N₂ | ~307.9 | 4-Br on phenyl | 4.0–4.3† | SAR studies |

| 4-(5-Bromothiophen-2-yl)-2,6-dichloro (Ev9) | C₈H₃BrCl₂N₂S | 330.0 | Bromothiophene ring | 3.8–4.0† | Electrophilic scaffold |

*Estimated from analogous compounds in ; †Values inferred from similar structures.

Biological Activity

4-(4-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a tyrosine kinase inhibitor . This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHBrClFN, with a molecular weight of approximately 363.99 g/mol. The compound features a pyrimidine ring substituted with bromine, fluorine, and chlorine atoms, which significantly influences its reactivity and biological interactions.

The primary mechanism of action for this compound involves the inhibition of tyrosine kinases , enzymes that play a crucial role in the signaling pathways regulating cell division and proliferation. By binding to these enzymes, the compound can disrupt cancer cell signaling, thereby inhibiting tumor growth.

Biological Activity

Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines. Key findings include:

- Inhibition of Cancer Cell Proliferation : Studies have shown that derivatives of this compound effectively inhibit the growth of several cancer types by targeting tyrosine kinases involved in oncogenic signaling pathways.

- Selectivity and Binding Affinity : The presence of halogen substituents (bromine and fluorine) enhances the binding affinity of the compound to target proteins, which is crucial for its effectiveness as a therapeutic agent.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

- Cell Line Studies : In vitro studies demonstrated that the compound inhibited proliferation in various cancer cell lines, including breast and lung cancer cells. The IC50 values (the concentration required to inhibit cell growth by 50%) were determined to be relatively low, indicating high potency.

- Animal Models : Preclinical trials using animal models have shown promising results in reducing tumor sizes when treated with this compound. These studies suggest potential for further development into clinical applications.

- Comparative Analysis : A comparative study with structurally similar compounds revealed that variations in halogen substitution significantly impacted biological activity. For instance, compounds lacking fluorine or with different halogen configurations exhibited reduced efficacy against cancer cell lines .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Q. What are the optimal synthetic routes for preparing 4-(4-bromo-2-fluorophenyl)-2,6-dichloropyrimidine?

The compound can be synthesized via Suzuki-Miyaura cross-coupling using 2,6-dichloropyrimidine and 4-bromo-2-fluorophenylboronic acid. General conditions involve Pd(PPh₃)₄ catalysis, K₂CO₃ as a base, and a solvent system of 1,4-dioxane/water (4:1) heated at 90°C for 2–20 hours. Post-reaction purification typically uses column chromatography with EtOAc/petroleum ether gradients .

Q. How can X-ray crystallography validate the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals grown via slow evaporation in a suitable solvent (e.g., DCM/hexane) are analyzed using SHELX software for structure refinement . ORTEP-3 can generate thermal ellipsoid plots to visualize bond lengths, angles, and intermolecular interactions .

Q. What spectroscopic techniques are critical for characterizing this compound?

Q. What are the key solubility challenges, and how can they be addressed?

The compound’s low aqueous solubility (common for halogenated aromatics) can hinder biological testing. Strategies include:

- Co-solvent systems (e.g., DMSO-water mixtures).

- Salt formation with strong acids (e.g., HCl).

- Nanoformulation using liposomes or cyclodextrins .

Q. How does the electron-withdrawing nature of substituents influence reactivity?

The 2,6-dichloropyrimidine core is highly electrophilic. Fluorine and bromine at the 4-position direct nucleophilic aromatic substitution (SNAr) to the para and ortho positions of the phenyl ring, respectively. Computational studies (DFT) can predict regioselectivity in reactions with amines or thiols .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions?

Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) can map frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the LUMO of 2,6-dichloropyrimidine localizes at C4 and C6, favoring oxidative addition with Pd(0) catalysts in Suzuki reactions .

Q. What strategies resolve contradictions in catalytic efficiency between Pd and Ni systems?

Discrepancies in transition-metal catalysis (e.g., Pd vs. Ni) may arise from differing oxidative addition rates or ligand compatibility. Systematic screening of ligands (e.g., XPhos for Pd; bipyridine for Ni) and reaction kinetics (via in situ IR or GC-MS) can optimize turnover .

Q. How does steric hindrance from the 4-bromo-2-fluorophenyl group affect substitution kinetics?

Steric effects slow SNAr at the pyrimidine C4/C6 positions. Competitive experiments with model substrates (e.g., 2,6-dichloropyrimidine vs. 4-substituted analogs) quantified via HPLC can establish rate constants. Hammett plots correlate substituent effects (σ values) with reactivity .

Q. What are the challenges in developing enantioselective derivatives?

Asymmetric functionalization of the pyrimidine ring requires chiral ligands (e.g., BINAP or Josiphos) and precise control of reaction conditions (temperature, solvent polarity). Racemization risks due to the compound’s planarity necessitate low-temperature protocols .

Q. How can in silico docking studies guide its application as a kinase inhibitor?

Molecular docking (e.g., AutoDock Vina) into ATP-binding pockets (e.g., EGFR or VEGFR2) evaluates binding affinity. MD simulations (AMBER/CHARMM) assess complex stability. Key interactions include halogen bonding (Br/F with backbone carbonyls) and π-stacking (pyrimidine with Phe residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.